1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a trifluoromethyl group, and a chloromethylphenyl group
Preparation Methods
The synthesis of 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Chloromethylphenyl Group: The chloromethylphenyl group can be introduced through a nucleophilic substitution reaction using 3-chloro-4-methylphenyl halide as a starting material.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic addition reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions to yield corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanol: This compound has a similar structure but contains a hydroxyl group instead of a ketone group.
1-(1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethane: This compound has a similar structure but lacks the ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)triazol-4-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c1-6-2-3-7(4-8(6)12)18-5-9(16-17-18)10(19)11(13,14)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPQUIBADRNQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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